3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one
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Overview
Description
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one is a synthetic organic compound with the molecular formula C16H10F3NO2S This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a benzothiophene core
Preparation Methods
The synthesis of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one typically involves the condensation of 4-(trifluoromethoxy)aniline with a suitable benzothiophene derivative. The reaction conditions often include the use of molecular sieves to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethoxy group and aniline moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzothiophen-1(3H)-one can be compared with other compounds containing trifluoromethoxy groups or benzothiophene cores. Similar compounds include:
4-(trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.
Benzothiophene derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzothiophen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)23-14/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQHCKNFXRSBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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